n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide
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Overview
Description
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is an organic compound with the molecular formula C10H11ClFN3O2 This compound is characterized by the presence of a carbamoyl group, a substituted phenyl ring, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable carbamoylating agent under controlled conditions. One common method involves the use of isocyanates or carbamoyl chlorides in the presence of a base to facilitate the formation of the carbamoyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- n-Carbamoyl-2-((3-chloro-4-bromophenyl)amino)propanamide
- n-Carbamoyl-2-((3-chloro-4-methylphenyl)amino)propanamide
- n-Carbamoyl-2-((3-chloro-4-nitrophenyl)amino)propanamide
Uniqueness
n-Carbamoyl-2-((3-chloro-4-fluorophenyl)amino)propanamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11ClFN3O2 |
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Molecular Weight |
259.66 g/mol |
IUPAC Name |
N-carbamoyl-2-(3-chloro-4-fluoroanilino)propanamide |
InChI |
InChI=1S/C10H11ClFN3O2/c1-5(9(16)15-10(13)17)14-6-2-3-8(12)7(11)4-6/h2-5,14H,1H3,(H3,13,15,16,17) |
InChI Key |
YIMRZMKDYYLHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)N)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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